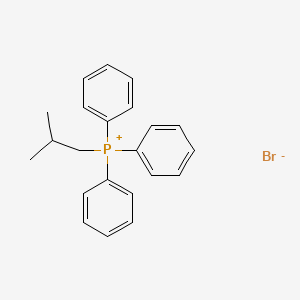

Isobutyltriphenylphosphonium bromide

Description

Overview of Quaternary Phosphonium (B103445) Salts in Chemical Research

Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. cymitquimica.com These salts, and their corresponding ylides, are of considerable importance in synthetic organic chemistry. cymitquimica.com They are widely utilized as reagents in a variety of chemical transformations, most notably the Wittig reaction, which is a cornerstone method for the synthesis of alkenes from aldehydes and ketones. google.com

Beyond their role in olefination reactions, quaternary phosphonium salts are also extensively used as phase-transfer catalysts (PTCs). cymitquimica.com In this capacity, they facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and often leading to higher yields and purer products under milder conditions. lookchem.com The lipophilicity of the organic substituents on the phosphorus atom can be tuned to enhance the salt's efficacy as a PTC in a given reaction system. Furthermore, the thermal stability of many phosphonium salts makes them suitable for a broad range of reaction conditions. thermofisher.com The diverse applications of quaternary phosphonium salts also extend to their use as ionic liquids and as precursors to various biologically active molecules. cymitquimica.com

Strategic Importance of Isobutyltriphenylphosphonium Bromide within the Phosphonium Salt Class

This compound, a specific member of the quaternary phosphonium salt class, holds strategic importance as a versatile intermediate and reagent in organic synthesis. Its chemical structure, featuring three phenyl groups and one isobutyl group attached to the phosphorus center, imparts a unique combination of steric and electronic properties that are advantageous in certain synthetic applications.

One of the primary applications of this compound is as a precursor in the Wittig reaction. The isobutyl group, being a non-stabilizing alkyl substituent, leads to the formation of a reactive ylide upon treatment with a strong base. Such unstabilized ylides are known to react with aldehydes and ketones to produce alkenes, often with a high degree of Z-selectivity. This stereochemical outcome is particularly valuable in the synthesis of complex organic molecules where precise control over double bond geometry is crucial.

Moreover, this compound is noted for its utility in the synthesis of other phosphonium salts that exhibit antiviral properties. scbt.com This suggests its role as a key building block in the development of novel therapeutic agents. The compound also finds application as a phase-transfer catalyst, where the interplay of its lipophilic phenyl groups and the isobutyl substituent can influence its catalytic activity in biphasic reaction systems. While it may not be as commonly cited as some other phosphonium salts, its specific steric profile can offer advantages in certain transformations, potentially influencing selectivity and reaction efficiency. The compound is commercially available and used as a laboratory chemical for research purposes. alfa-chemistry.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | scbt.com |

| CAS Number | 22884-29-3 | scbt.com |

| Molecular Formula | C22H24BrP | scbt.comalfa-chemistry.com |

| Molecular Weight | 399.31 g/mol | scbt.com |

| Appearance | White to slightly yellow crystalline powder | scbt.comalfa-chemistry.com |

| Melting Point | 200-202 °C (lit.) | scbt.com |

| Storage Temperature | -20°C | scbt.com |

| Sensitivity | Hygroscopic | scbt.comalfa-chemistry.com |

Interactive Data Table: Molecular Descriptors of this compound

| Descriptor | Value | Source(s) |

| Heavy Atom Count | 24 | scbt.com |

| Rotatable Bond Count | 5 | scbt.com |

| Hydrogen Bond Acceptor Count | 1 | scbt.com |

| Hydrogen Bond Donor Count | 0 | scbt.com |

| Topological Polar Surface Area | 0 Ų | |

| Complexity | 284 | scbt.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKPDPHNYHUZQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945559 | |

| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-29-3 | |

| Record name | Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isobutyltriphenylphosphonium Bromide

Alkylation of Triphenylphosphine (B44618)

The synthesis of Isobutyltriphenylphosphonium bromide is most commonly achieved through the quaternization of triphenylphosphine. This reaction involves the formation of a new carbon-phosphorus bond, converting the trivalent phosphine (B1218219) into a tetravalent phosphonium (B103445) salt.

Reaction with Isobutyl Bromide (1-Bromo-2-methylpropane)

The fundamental process for synthesizing this compound is the direct reaction between triphenylphosphine and isobutyl bromide, also known as 1-bromo-2-methylpropane. scbt.comnih.govlookchem.com This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this mechanism, the phosphorus atom of triphenylphosphine, which possesses a lone pair of electrons, acts as a potent nucleophile. youtube.com It attacks the electrophilic carbon atom of isobutyl bromide that is bonded to the bromine atom. This concerted step results in the displacement of the bromide ion and the formation of the Isobutyltriphenylphosphonium cation, with the displaced bromide serving as the counter-ion to form the final salt. youtube.com The reaction is generally considered to be clean, rapid, and capable of producing high yields of the phosphonium salt. youtube.com

Reaction Conditions and Optimization Strategies

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently manipulated include the choice of solvent, reaction temperature, duration, and the stoichiometry of the reactants.

The choice of solvent significantly influences the rate and outcome of the synthesis. Non-polar aprotic solvents such as toluene (B28343) and benzene (B151609) are commonly employed. youtube.comgoogle.com In these solvents, the reactants are dissolved and heated, and upon cooling, the resulting phosphonium salt, which is typically insoluble in the non-polar medium, precipitates out for easy collection. youtube.com

Alternatively, polar protic solvents like ethanol (B145695) can be used. google.comgoogle.com The use of ethanol has been reported to enhance both the reaction speed and the yield. google.com While water does not necessarily prevent the formation of some phosphonium salts, its presence can hinder subsequent reactions if the product is to be used in situ, making anhydrous or water-free conditions preferable for many applications. mdpi.com

Table 1: Solvent Effects in Phosphonium Salt Synthesis

| Solvent Type | Examples | Role & Outcome |

| Non-Polar Aprotic | Toluene, Benzene | Dissolves reactants; product precipitates upon cooling. youtube.comgoogle.com |

| Polar Protic | Ethanol | Can increase reaction rate and yield. google.com |

| Other Aprotic | Acetonitrile, DMF | Also used in phosphonium salt synthesis. google.com |

The formation of this compound is not a spontaneous reaction at room temperature and requires thermal energy to proceed at a practical rate. The reaction mixture is typically heated for a specified period to ensure completion. youtube.comgoogle.com For instance, procedures may involve heating the reactants under reflux, with reaction times extending for several hours, such as 24 hours, to drive the reaction to completion. google.com The specific temperature and duration are often optimized to balance reaction speed with the potential for side reactions or decomposition.

Careful control of the reactant stoichiometry is essential for an efficient synthesis. The reaction is typically performed with an equimolar ratio of triphenylphosphine and isobutyl bromide or a slight excess of one reactant to ensure the complete conversion of the other. Using a molar ratio of phosphine to alkyl halide of less than 1:1 can result in unreacted alkyl halide, making purification more complex. google.com The primary byproduct concern is unreacted starting materials, as the SN2 reaction itself is generally clean. Precise stoichiometric control ensures that the formation of the desired phosphonium salt is maximized. rsc.org

Purification and Isolation Techniques

Once the reaction is complete, the isolation and purification of the this compound product are crucial for obtaining a high-purity compound. A common and straightforward method involves cooling the reaction mixture, especially when a non-polar solvent like toluene is used. youtube.com The phosphonium salt, being ionic, has low solubility in such solvents and precipitates as a solid. youtube.com This precipitate can then be collected via filtration. youtube.comgoogle.com

For further purification, recrystallization is a standard technique. google.com This involves dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, a process that effectively removes impurities. Following isolation, the product is typically dried to remove any residual solvent. google.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 22884-29-3 scbt.com |

| Molecular Formula | C₂₂H₂₄BrP scbt.com |

| Molecular Weight | 399.30 g/mol scbt.com |

| Appearance | White to slightly yellow crystalline powder lookchem.com |

| Melting Point | 200-202 °C lookchem.com |

Mechanistic Investigations of Isobutyltriphenylphosphonium Bromide in Chemical Transformations

Ylide Formation and Stabilization

The initial and critical step in the utilization of isobutyltriphenylphosphonium bromide in a Wittig reaction is the formation of the corresponding phosphorus ylide, isobutylidenetriphenylphosphorane. This is achieved through the deprotonation of the phosphonium (B103445) salt at the carbon atom adjacent to the phosphorus.

Deprotonation with Organolithium Reagents (e.g., n-Butyllithium, Phenyllithium)

The formation of the ylide from this compound requires a strong base. Organolithium reagents are commonly employed for this purpose due to their high basicity. The general mechanism involves the abstraction of a proton from the α-carbon of the phosphonium salt.

n-Butyllithium (n-BuLi): As a strong, non-stabilized alkyl-based organolithium reagent, n-butyllithium is highly effective in deprotonating alkyltriphenylphosphonium salts. libretexts.org The reaction proceeds via an acid-base mechanism where the butyl anion removes a proton from the carbon adjacent to the positively charged phosphorus atom, yielding the neutral ylide and butane. The presence of lithium salts, such as lithium bromide which is a byproduct of the ylide formation, can influence the stereochemical outcome of the subsequent Wittig reaction. organic-chemistry.org

Phenyllithium (B1222949) (PhLi): Phenyllithium is another potent organolithium base used for ylide generation. In some contexts, particularly in modifications of the Wittig reaction like the Schlosser modification, phenyllithium is noted to be uniquely effective for the deprotonation of betaine (B1666868) intermediates. researchgate.net While both n-butyllithium and phenyllithium are capable of generating the isobutylidenetriphenylphosphorane ylide, the choice of base can sometimes be influenced by the specific reaction conditions and desired stereoselectivity. Research has shown that alkyllithiums can form stable mixed aggregates with lithium alkoxides, which can render them less reactive in certain deprotonation steps compared to phenyllithium. researchgate.net

Table 1: Comparison of Organolithium Reagents for Ylide Formation

| Organolithium Reagent | Base Type | General Reactivity in Ylide Formation | Potential Side Reactions/Complexations |

| n-Butyllithium | Strong, non-stabilized | Highly effective for deprotonating non-stabilized phosphonium salts. libretexts.org | Can form aggregates with lithium alkoxides, potentially affecting reactivity. researchgate.net |

| Phenyllithium | Strong, stabilized by resonance | Effective for ylide generation; particularly useful in specific applications like the Schlosser modification. researchgate.net | Generally considered a "cleaner" deprotonating agent in certain multi-step sequences. researchgate.net |

Ylide Reactivity and Configurational Stability

Isobutylidenetriphenylphosphorane, derived from this compound, is classified as a non-stabilized ylide . This classification is based on the nature of the substituent on the carbanionic carbon. The isobutyl group is an alkyl group and does not offer significant resonance or inductive stabilization to the negative charge on the adjacent carbon.

The reactivity of the ylide is directly related to its stability. Non-stabilized ylides are highly reactive and are known to react rapidly with aldehydes and ketones. organic-chemistry.org This high reactivity generally leads to a kinetic product distribution in the subsequent Wittig reaction.

In terms of configurational stability, non-stabilized ylides typically favor the formation of Z-alkenes (cis) when reacted with aldehydes. organic-chemistry.org This stereochemical preference is a key feature of the Wittig reaction with such ylides. The generally accepted model for this selectivity involves the geometry of the transition state during the formation of the oxaphosphetane intermediate.

Table 2: Characteristics of Isobutylidenetriphenylphosphorane as a Non-Stabilized Ylide

| Property | Description | Implication for Wittig Reaction |

| Ylide Type | Non-stabilized | The isobutyl group does not stabilize the adjacent carbanion. |

| Reactivity | High | Reacts rapidly with aldehydes and ketones. organic-chemistry.org |

| Stereoselectivity | Generally Z-selective | Favors the formation of cis-alkenes with aldehydes. organic-chemistry.org |

Reaction Pathways Involving Phosphorus-Based Intermediates

The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane . libretexts.orgorganic-chemistry.org An earlier proposed mechanism involving a dipolar, charge-separated intermediate called a betaine is now considered less likely to be the primary pathway under standard salt-free conditions, though betaine-like structures are still relevant in discussions of certain reaction modifications. libretexts.orgorganic-chemistry.org

The oxaphosphetane is an unstable intermediate that spontaneously decomposes in an irreversible step to yield the final alkene product and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the final alkene is determined during the formation and subsequent decomposition of the oxaphosphetane. For non-stabilized ylides like isobutylidenetriphenylphosphorane, the formation of the cis-oxaphosphetane is kinetically favored, which then decomposes to the Z-alkene.

Theoretical and Computational Studies of Reaction Mechanisms

While specific computational studies on this compound are not widely available in the provided search results, the broader field of Wittig reaction mechanisms has been significantly informed by theoretical and computational chemistry.

Quantum chemical calculations have been instrumental in supporting the [2+2] cycloaddition mechanism for the formation of the oxaphosphetane, providing energy profiles that favor this concerted pathway over a stepwise mechanism involving a distinct betaine intermediate under salt-free conditions. researchgate.net These studies help to rationalize the observed stereoselectivities of the Wittig reaction. For instance, calculations can model the transition state energies for the formation of both cis- and trans-oxaphosphetanes, often confirming the lower energy barrier for the formation of the cis-intermediate from non-stabilized ylides.

Computational models can also investigate the influence of factors such as solvent and the presence of lithium salts on the reaction mechanism and stereochemical outcome. These theoretical approaches provide a molecular-level understanding that complements experimental observations.

Applications in Organic Synthesis

The Wittig Reaction and Alkene Formation

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis that enables the conversion of aldehydes and ketones into alkenes. nih.govyoutube.com The reaction involves treating a carbonyl compound with a phosphorus ylide, often called a Wittig reagent. rsc.org Isobutyltriphenylphosphonium bromide is the immediate precursor to the required ylide for introducing an isobutenyl group (-CH=C(CH3)2) or a 3-methyl-1-butenyl group (-CH=CH-CH(CH3)2) onto a molecule. The ylide is typically generated in situ by deprotonating the phosphonium (B103445) salt with a strong base, such as n-butyllithium. bris.ac.ukacs.org

The mechanism of the Wittig reaction has been a subject of extensive study. While an early hypothesis suggested a stepwise process involving a dipolar, zwitterionic intermediate known as a betaine (B1666868), current evidence, particularly under salt-free conditions, supports a more concerted pathway. youtube.combris.ac.uk

A significant feature of the Wittig reaction is the potential to form either the (Z) or (E) isomer of the resulting alkene. The stereochemical outcome is highly dependent on the structure of the ylide and the reaction conditions. researchgate.net

The stereoselectivity of the Wittig reaction is not random; it is governed by a set of predictable factors. The ylide generated from this compound is classified as a "non-stabilized" or "unstabilized" ylide because the alkyl group (isobutyl) is electron-donating and does not offer resonance stabilization to the carbanion. nih.gov This lack of stabilization makes the ylide highly reactive. For such unstabilized ylides, the reaction generally leads to the formation of the (Z)-alkene with moderate to high selectivity. rsc.orgacs.org

The preference for (Z)-alkene formation is explained by the kinetics of the oxaphosphetane formation. The transition state leading to the cis-oxaphosphetane (which decomposes to the Z-alkene) is sterically favored and lower in energy compared to the transition state for the trans-oxaphosphetane. nih.gov Other factors, such as the structure of the carbonyl compound and the presence of salt additives, can also influence the stereochemical outcome. dntb.gov.ua

Table 1: Key Factors Affecting Wittig Reaction Stereoselectivity

| Factor | Influence on Stereoselectivity | Rationale |

| Ylide Type | Unstabilized ylides (e.g., from this compound) favor (Z)-alkenes . nih.govrsc.org | The reaction is fast, irreversible, and kinetically controlled, favoring the sterically less hindered transition state that leads to the cis-oxaphosphetane. nih.gov |

| Stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) favor (E)-alkenes . rsc.orgacs.org | The initial cycloaddition is often reversible, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane. nih.gov | |

| Carbonyl Reactant | Steric bulk on the aldehyde or ketone can influence the Z/E ratio. | Increased steric hindrance can affect the approach of the ylide and alter the energy difference between the diastereomeric transition states. |

| Solvent | The choice of solvent can impact the reaction rates and selectivity. | Polar aprotic solvents like THF or diethyl ether are common for reactions with unstabilized ylides. rsc.org |

| Additives (Salts) | The presence of lithium salts can decrease (Z)-selectivity and may even favor the (E)-alkene. rsc.orgdntb.gov.ua | Lithium ions can coordinate to intermediates, potentially altering the mechanism to favor a betaine-like pathway and allowing for equilibration, which erodes the kinetic (Z)-selectivity. bris.ac.ukrsc.org |

As an unstabilized ylide, the reagent derived from this compound is highly reactive and its reactions are typically performed under inert atmosphere to prevent decomposition. nih.gov The key to achieving high (Z)-selectivity with this type of ylide is to use salt-free conditions (e.g., using a sodium- or potassium-based base instead of n-butyllithium) and non-polar, aprotic solvents. rsc.orgacs.org These conditions ensure the reaction remains under kinetic control, where the formation of the oxaphosphetane is irreversible and reflects the lowest energy transition state, leading predominantly to the (Z)-alkene. nih.gov Conversely, stabilized ylides are less reactive, allowing the initial addition to the carbonyl to be reversible, which leads to the thermodynamically more stable (E)-alkene. nih.gov

The Wittig reaction is valued for its broad functional group tolerance. The ylide formed from this compound reacts effectively with a wide range of aldehydes and unhindered ketones. nih.govyoutube.com However, the reaction does have limitations. Sterically hindered ketones react slowly or not at all, especially with reactive, unstabilized ylides, resulting in poor yields of the desired alkene. Furthermore, while ester groups are generally tolerated, some highly reactive ylides can potentially react with them under harsh conditions. Aldehydes that are prone to enolization or polymerization can also present challenges. researchgate.net

Table 2: General Reactivity of Isobutyltriphenylphosphorane with Carbonyl Substrates

| Carbonyl Substrate | General Reactivity/Outcome | Notes |

| Aliphatic & Aromatic Aldehydes | Good to Excellent | Generally provides high yields of the corresponding (Z)-alkene. nih.gov |

| Unhindered Ketones | Good | Reacts well to form tri-substituted alkenes. |

| Sterically Hindered Ketones | Poor to No Reaction | The steric bulk prevents efficient approach of the ylide to the carbonyl carbon. |

| Esters / Amides | Generally Unreactive | The ylide is typically selective for aldehydes and ketones over less electrophilic carbonyls. |

Control of Stereoselectivity (Z/E Isomerism)

Synthesis of Complex Organic Molecules

The reliability and predictability of the Wittig reaction make it an invaluable tool in multistep total synthesis of complex natural products and pharmaceuticals. This compound has been utilized as a key reagent in such synthetic campaigns.

A notable example is its application in the integrated synthesis of N-Me-analogues of carbazoquinocins, a family of natural products with bioactive properties. dntb.gov.ua In a reported synthesis, this compound was first prepared by reacting triphenylphosphine (B44618) with 1-bromo-2-methylpropane. rsc.orgdntb.gov.ua The resulting phosphonium salt was then deprotonated in situ using n-butyllithium to generate the corresponding unstabilized ylide. This ylide was immediately reacted with a complex carbazole-aldehyde intermediate. The Wittig olefination successfully installed the required side chain, proceeding as a key carbon-carbon bond-forming step en route to the final natural product analogue, N-Me-carbazoquinocin D. dntb.gov.ua This application highlights how the Wittig reaction using specific phosphonium salts like this compound can be strategically employed to construct complex molecular architectures.

Application in Natural Product Total Synthesis (e.g., Carbazoquinone Alkaloids)

The structural complexity and biological activity of natural products present significant challenges to synthetic chemists. The Wittig reaction, employing reagents such as this compound, is a powerful method for the selective and predictable formation of alkenes, a common structural motif in many natural products. nih.govbeilstein-journals.org

A notable application is in the synthesis of carbazoquinone alkaloids. For instance, in the total synthesis of N-Me-carbazoquinocin A, B, and D–F, a key step involves the extension of an alkyl chain on a carbazole–butyraldehyde intermediate. wikipedia.org This transformation is achieved through a Wittig olefination. The general procedure for preparing the necessary phosphonium salt involves reacting triphenylphosphine with the corresponding alkyl bromide, such as isobutyl bromide, in a suitable solvent like toluene (B28343) under reflux conditions. wikipedia.org The resulting this compound can then be treated with a strong base to generate the corresponding phosphorus ylide. This ylide subsequently reacts with the aldehyde to furnish the desired alkene, which is a crucial intermediate in the total synthesis of these complex natural products. wikipedia.org

The general scheme for the formation of the phosphonium salt and its subsequent use in the Wittig reaction is depicted below:

Table 1: General Scheme of Phosphonium Salt Formation and Wittig Reaction

| Step | Reaction | Description |

| 1 | Ph₃P + (CH₃)₂CHCH₂Br → [Ph₃PCH₂CH(CH₃)₂]⁺Br⁻ | Formation of this compound via nucleophilic substitution of isobutyl bromide with triphenylphosphine. |

| 2 | [Ph₃PCH₂CH(CH₃)₂]⁺Br⁻ + Base → Ph₃P=CHCH(CH₃)₂ | Generation of the isobutylidene triphenylphosphorane (the Wittig reagent) by deprotonation of the phosphonium salt. |

| 3 | R-CHO + Ph₃P=CHCH(CH₃)₂ → R-CH=CHCH(CH₃)₂ + Ph₃PO | Reaction of the Wittig reagent with an aldehyde (R-CHO) to yield the target alkene and triphenylphosphine oxide. libretexts.orglibretexts.org |

This strategic application of the Wittig reaction highlights the importance of this compound in the efficient construction of the carbon skeletons of intricate natural products.

Construction of Pharmaceutical Intermediates and Drug Precursors

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where the reliable formation of specific chemical bonds is paramount. Bromine-containing compounds and phosphonium salts are frequently used as intermediates in the pharmaceutical industry. Ylides, generated from phosphonium salts like this compound, are valuable intermediates due to their high reactivity and ability to form new carbon-carbon bonds, which is essential for building the molecular frameworks of drugs.

While a broad range of phosphonium salts are utilized in pharmaceutical synthesis, the Wittig reaction employing reagents like this compound offers a predictable method for introducing specific alkenyl moieties. For example, the synthesis of steroid precursors, such as the tricyclic core of estrone (B1671321) methyl ether, has been achieved using a Wittig reaction as a key step to homologate an aldehyde to an alkenyl cyclopropane. nih.gov Although this specific example uses (cyclopropylmethyl)triphenylphosphonium bromide, the underlying principle of using a phosphonium bromide to construct a crucial C-C bond in a drug precursor is directly analogous to the potential applications of this compound.

The general utility of the Wittig reaction in this context is to elongate carbon chains or to introduce specific unsaturated functionalities that are either part of the final drug structure or are necessary for subsequent chemical transformations.

Table 2: Representative Wittig Reaction in Pharmaceutical Intermediate Synthesis

| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Phosphonium Salt) | Product (Alkene) | Relevance |

| Steroidal Aldehyde | This compound | Isobutyl-substituted Steroidal Alkene | Construction of modified steroid scaffolds. |

| Heterocyclic Aldehyde | This compound | Isobutyl-substituted Heterocyclic Alkene | Synthesis of precursors for various drug classes. |

The ability to form a double bond with control over its location makes Wittig reagents derived from this compound valuable in the synthesis of a wide array of pharmaceutical intermediates.

Role in Catalysis

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic organic chemistry for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). Phosphonium (B103445) salts like isobutyltriphenylphosphonium bromide are effective phase transfer catalysts. vestachem.com

Mechanism of Phase Transfer Activity

The fundamental mechanism of phase transfer catalysis involving this compound follows the established model for quaternary phosphonium salts. The positively charged phosphorus atom, surrounded by three phenyl groups and one isobutyl group, forms a lipophilic cation, [i-BuPh3P]+. This cation can pair with an anion, such as a hydroxide or cyanide ion from the aqueous phase, and transport it into the organic phase.

The catalytic cycle can be summarized as follows:

Anion Exchange: At the interface of the two phases, the bromide anion of the catalyst is exchanged for the reactant anion present in the aqueous phase, forming an ion pair [i-BuPh3P]+[Reactant]-.

Phase Transfer: Due to the lipophilic nature of the bulky cation, this ion pair is soluble in the organic phase and migrates from the interface into the bulk of the organic layer.

Reaction: In the organic phase, the reactant anion, now weakly associated with the bulky phosphonium cation, is highly reactive and attacks the organic substrate.

Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion from the substrate and returns to the aqueous phase to repeat the cycle.

This process effectively overcomes the phase barrier, allowing the reaction to proceed at a much faster rate than it would otherwise.

Enhancement of Reaction Rates and Yields in Biphasic Systems

The use of phase transfer catalysts like phosphonium salts can lead to significant enhancements in reaction rates and yields in biphasic systems. By shuttling the reactive anion into the organic phase, the catalyst increases the effective concentration of the nucleophile in the vicinity of the organic substrate. Furthermore, the anion in the organic phase is less solvated compared to the aqueous phase, which increases its nucleophilicity and reactivity. While specific kinetic data for this compound is not widely available in published literature, the general principle for phosphonium salts suggests that their application can turn a reaction that is impractically slow into a synthetically useful one.

Substrate Scope in PTC Applications

The applications of phosphonium salts as phase transfer catalysts are broad, covering a range of nucleophilic substitution, oxidation, and reduction reactions. While detailed studies focusing solely on the substrate scope of this compound are limited, it is expected to be effective in reactions typical for this class of catalysts. These include:

Etherification: The reaction of alkyl halides with phenoxides to form ethers (Williamson ether synthesis).

Cyanation: The substitution of a halide with a cyanide group.

Alkylation: The alkylation of active methylene (B1212753) compounds.

The choice of a specific phosphonium salt often depends on its lipophilicity and stability under the reaction conditions. The presence of the isobutyl group in this compound provides a balance of steric hindrance and lipophilicity.

Co-catalytic Applications

Beyond its primary role as a phase transfer catalyst, this compound can also function as a co-catalyst, often in conjunction with transition metal catalysts. In such systems, the phosphonium salt can play several roles. For instance, it can act as a ligand for the metal center, influencing its electronic properties and reactivity. It can also facilitate the transfer of anionic species to the metal center or help in the stabilization of catalytically active nanoparticles. While specific examples detailing the co-catalytic use of this compound are not prevalent in the literature, the known functions of other phosphonium salts suggest its potential in reactions like carbonylation and cross-coupling reactions. encyclopedia.pubresearchgate.net

Comparison with Other Quaternary Ammonium (B1175870) and Phosphonium Catalysts

The performance of a phase transfer catalyst is influenced by the nature of the onium ion (ammonium vs. phosphonium) and the organic groups attached to it.

Phosphonium vs. Ammonium Salts: Phosphonium salts, such as this compound, are generally more thermally stable than their quaternary ammonium counterparts like tetrabutylammonium bromide (TBAB). phasetransfercatalysis.com This makes them more suitable for reactions that require higher temperatures (typically above 100 °C). vestachem.com The phosphorus atom is larger and more polarizable than the nitrogen atom, which can lead to a "looser" ion pair with the transported anion. This can result in higher reactivity of the anion in the organic phase. phasetransfercatalysis.com

Effect of Alkyl/Aryl Groups: The nature of the organic substituents on the phosphorus or nitrogen atom affects the catalyst's lipophilicity and, consequently, its efficiency. The triphenyl groups in this compound contribute significantly to its lipophilicity, making it effective at extracting anions into the organic phase. The isobutyl group provides a degree of steric bulk and further enhances its solubility in organic solvents.

In comparison to a catalyst like tetrabutylammonium bromide (TBAB), which is widely used due to its effectiveness and lower cost, this compound might be preferred for high-temperature applications where TBAB might decompose. wikipedia.org However, TBAB is often the catalyst of choice for many standard PTC reactions due to its extensive documentation and proven track record in a wide array of transformations. mdpi.com

The following table provides a general comparison based on the known properties of these classes of catalysts.

| Catalyst | Central Atom | Thermal Stability | Common Applications |

| This compound | Phosphorus | High | High-temperature PTC, Wittig reactions |

| Tetrabutylammonium bromide (TBAB) | Nitrogen | Moderate | General PTC, ion-pair chromatography |

| Benzyltriethylammonium chloride (BTEAC) | Nitrogen | Moderate | General PTC |

This table represents a general comparison, and specific performance can vary depending on the reaction conditions.

Exploration in Biological and Biomedical Research

Development of Phosphonium-Based Compounds with Bioactive Properties

The exploration of phosphonium (B103445) salts as bioactive agents has revealed promising activities against various pathogens and their ability to interact with cellular structures.

The antiviral potential of phosphonium compounds is an emerging area of research. While specific studies on isobutyltriphenylphosphonium bromide are not prominent, related phosphonium salts have been investigated for their ability to inhibit viral replication. The mechanism of action is often attributed to the disruption of viral envelopes or interference with viral entry into host cells. For instance, certain alkoxyalkyl esters of acyclic nucleoside phosphonates have demonstrated enhanced antiviral activity due to improved cellular uptake, a strategy that leverages lipophilic carriers which can include phosphonium moieties. chimerix.com Research into polymeric materials incorporating phosphonium salts has also shown potential for creating antiviral surfaces. mdpi.com

The antimicrobial effects of phosphonium salts are more extensively documented. oup.com They exhibit broad-spectrum activity against a variety of bacteria, with their efficacy often dependent on the length of the alkyl chain. mdpi.compsu.edu The positively charged phosphonium headgroup interacts with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell death. oup.comnih.gov This mechanism makes them effective against both Gram-positive and some Gram-negative bacteria. nih.gov Studies on various alkyltriphenylphosphonium salts have demonstrated their potential as disinfectants and antimicrobial agents. nih.govnih.gov

Below is a table summarizing the antimicrobial activity of selected phosphonium salts against common pathogens.

| Compound/Material | Target Microorganism(s) | Key Findings |

| Poly(tributyl(4-vinylbenzyl)phosphonium chloride) | S. aureus | Antimicrobial activity was influenced by the counter anion, with chloride showing the highest activity. mdpi.com |

| Quaternary Phosphonium Salts (QPSs) | S. aureus | QPSs disrupted membrane integrity, induced potassium leakage, and altered cell surface hydrophobicity. oup.com |

| 5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H- chimerix.commdpi.comdioxino[4,5-c]pyridine dichloride | S. aureus, S. epidermidis | Demonstrated high efficacy, with a proposed mechanism involving cell penetration and interaction with DNA. nih.gov |

| Alkyltrimethylphosphonium salts | S. aureus, E. coli | Bactericidal activity increased with longer alkyl chain lengths. psu.edu |

This table presents data on various phosphonium salts to illustrate the general antimicrobial properties of this class of compounds, as specific data for this compound is not widely available.

The primary mode of interaction for phosphonium salts with biological systems is through their engagement with cell membranes. oup.comnih.gov The lipophilic triphenylphosphonium cation facilitates the passage of these compounds across the lipid bilayer. nih.gov This ability to penetrate membranes is crucial for their antimicrobial activity and their potential as drug delivery vectors. nih.gov The interaction can lead to a variety of effects, including membrane fluidization, pore formation, and ultimately, disruption of membrane integrity, which is lethal to microbial cells. oup.comnih.gov Biophysical studies using model lipid membranes have been instrumental in elucidating these interaction mechanisms. nih.gov

Strategies for Drug Development and Modification Utilizing this compound Derived Scaffolds

While direct applications of this compound in drug development are not well-documented, the triphenylphosphonium scaffold is a valuable tool in medicinal chemistry. psu.edunih.gov One major strategy involves using the triphenylphosphonium cation as a carrier to deliver other therapeutic molecules to specific cellular compartments, particularly the mitochondria. nih.gov This is due to the large membrane potential across the inner mitochondrial membrane, which drives the accumulation of these lipophilic cations within the mitochondrial matrix.

The "scaffold hopping" approach, where a known bioactive core is modified, could potentially incorporate phosphonium salt moieties to enhance efficacy or alter pharmacokinetic properties. nih.gov The synthesis of functionalized phosphonium salts allows for the attachment of various pharmacophores, creating hybrid molecules with novel biological activities. eurekaselect.com

Mechanistic Studies of Bioactivity (e.g., Interaction with Molecular Targets)

The bioactivity of many phosphonium-based compounds is intrinsically linked to their ability to target and disrupt mitochondrial function. nih.govresearchgate.net As mentioned, the delocalized positive charge of the triphenylphosphonium cation leads to its accumulation within mitochondria. nih.gov This targeted delivery can have several consequences:

Disruption of Mitochondrial Membrane Potential: The influx of cations can dissipate the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and inhibiting ATP synthesis.

Induction of Oxidative Stress: By interfering with the electron transport chain, these compounds can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. researchgate.net

Inhibition of Specific Enzymes: Some phosphonium derivatives have been shown to inhibit specific mitochondrial enzymes, further disrupting cellular metabolism.

These mechanisms are particularly relevant in the context of anticancer research, where targeting the altered metabolism of cancer cells is a key therapeutic strategy. researchgate.net For antimicrobial applications, the primary mechanism remains the gross disruption of the bacterial cell membrane. oup.com

Contributions to Materials Science

Precursor in Functional Material Synthesis

Isobutyltriphenylphosphonium bromide serves as a versatile precursor in the synthesis of advanced functional materials, notably in the development of ionic liquids and the synthesis and modification of polymers. Its unique chemical structure, featuring a bulky triphenylphosphine (B44618) group, an isobutyl group, and a bromide anion, allows for its incorporation into various material frameworks to impart specific properties.

This compound is a key starting material for the synthesis of phosphonium-based ionic liquids (PILs). These PILs are a class of molten salts with melting points below 100 °C, and they are gaining attention as potential replacements for volatile organic solvents in various applications due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.net

The primary method for converting this compound into a functional ionic liquid is through a metathesis reaction, also known as an anion exchange reaction. nih.gov In this process, the bromide anion is replaced with a different anion, which can significantly alter the properties of the resulting ionic liquid. For instance, reacting this compound with a lithium or sodium salt of a desired anion (e.g., bistriflimide) in a suitable solvent results in the precipitation of the insoluble alkali bromide salt, yielding the new phosphonium (B103445) ionic liquid. wiley.com

The choice of the anion is critical in tailoring the properties of the ionic liquid. For example, anions like bis(trifluoromethylsulfonyl)imide ([TF₂N]⁻) are known to form hydrophobic and moisture-stable ionic liquids. nih.gov A study on butyltriphenylphosphonium-based ionic liquids demonstrated that the resulting compounds exhibit high thermal stability, with decomposition temperatures reaching up to 450 °C, making them suitable for high-temperature applications. nih.gov

Table 1: Illustrative Synthesis of a Triphenylphosphonium-Based Ionic Liquid via Metathesis

| Reactant 1 | Reactant 2 | Product (Ionic Liquid) | Byproduct |

| Butyltriphenylphosphonium halide | Lithium bis(trifluoromethane)sulfonimide | Butyltriphenylphosphonium bis(trifluoromethane)sulfonimide | Lithium halide |

This table illustrates a representative synthesis. The synthesis of an isobutyltriphenylphosphonium-based ionic liquid would follow a similar pathway.

The development of these ionic liquids from this compound opens up possibilities for their use as solvents in organic synthesis, electrolytes in electrochemical devices, and as media for CO₂ capture and wastewater treatment. nih.gov

This compound and similar phosphonium salts can play a significant role as precursors or catalysts in polymer synthesis and modification. The presence of the bromide ion allows it to be used in various polymerization techniques.

One such technique is Atom Transfer Radical Polymerization (ATRP), where a transition metal complex, often in conjunction with a halide initiator, is used to control the polymerization of vinyl monomers. While not a direct precursor in the main polymer chain, the bromide from a compound like this compound could potentially participate as a component of the catalytic system. For instance, copper(I) bromide is a common catalyst in ATRP, and phosphonium salts can act as ligands or phase-transfer catalysts in such systems. researchgate.net

Furthermore, bromide-containing compounds can serve as precursors for functional polymers. Through nucleophilic substitution reactions, the bromide group can be replaced with various functional moieties, allowing for the post-polymerization modification of materials. nih.gov This approach enables the synthesis of polymers with tailored properties, such as stimuli-responsive nanoparticles for drug delivery. nih.gov

Phosphonium salts themselves can be incorporated into polymer backbones to create polyphosphoniums. These polymers, with a positively charged phosphorus center in each repeating unit, have shown promise as antimicrobial materials. wiley.com Research on hydrophilic phosphonium polymers has indicated that the polymer backbone and terminal groups play a crucial role in their bactericidal activity. wiley.com

Table 2: Potential Roles of this compound in Polymerization

| Role | Polymerization Technique | Description |

| Catalyst Component | Atom Transfer Radical Polymerization (ATRP) | The bromide ion could potentially interact with the transition metal catalyst, and the phosphonium cation could act as a ligand. |

| Precursor for Functional Monomers | Various Polymerization Methods | The this compound can be chemically modified to create a monomer that is then polymerized. |

| Polymer Modifier | Post-Polymerization Modification | The bromide can be displaced by other functional groups to alter the properties of a pre-existing polymer. |

Advanced Material Characterization in this compound Systems

The characterization of materials derived from this compound is crucial for understanding their structure-property relationships and for optimizing their performance in various applications. A suite of advanced analytical techniques is employed to probe the thermal, structural, and spectroscopic properties of these materials.

For ionic liquids synthesized from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for determining their thermal behavior. DSC is used to identify phase transitions, such as melting points (Tₘ) and glass transitions (T₉), which are critical for defining the liquid range of the ionic liquid. acs.orghitachi-hightech.com For example, a study on triphenylphosphonium-based ionic liquids revealed melting points below 100 °C for some derivatives, classifying them as ionic liquids, while others melted at slightly higher temperatures. acs.org TGA provides information on the thermal stability and decomposition temperature (Tₔ) of the material. Triphenylphosphonium-based ionic liquids have demonstrated high thermal stability, with decomposition temperatures often exceeding 400 °C, a desirable characteristic for many industrial processes. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of both the ionic liquids and polymers derived from this compound. ¹H, ¹³C, and ³¹P NMR are particularly informative. ³¹P NMR is especially useful for confirming the presence and chemical environment of the phosphorus atom in phosphonium-containing materials. tandfonline.comtandfonline.com The chemical shift in ³¹P NMR can provide insights into the structure of phosphonium-containing polymers and their interaction with other components in a material system. wiley.comnih.gov

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are used to identify functional groups and to study the interactions between the components of the material. mdpi.com In the context of ionic liquids, these techniques can reveal information about the cation-anion interactions. researchgate.net For polymers, vibrational spectroscopy can confirm the incorporation of specific functional groups and analyze the polymer's structural integrity. mdpi.com

Table 3: Key Characterization Techniques for this compound Derived Materials

| Technique | Information Obtained | Example Application |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, phase transitions | Determining the liquid range of an ionic liquid. hitachi-hightech.comresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Assessing the suitability of an ionic liquid or polymer for high-temperature applications. researchgate.netajer.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, molecular environment | Confirming the structure of a synthesized ionic liquid or the incorporation of phosphonium groups into a polymer. tandfonline.comresearchgate.net |

| Vibrational Spectroscopy (FTIR, Raman) | Functional groups, intermolecular interactions | Studying cation-anion interactions in ionic liquids or confirming functionalization of a polymer. mdpi.com |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of isobutyltriphenylphosphonium bromide and to understanding its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray Photoelectron Spectroscopy (XPS) each offer a unique window into the molecule's properties.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and the local electronic environment.

Proton (¹H) NMR spectroscopy is used to determine the structure of the isobutyl and triphenylphosphine (B44618) moieties of the cation. The chemical shifts of the protons are influenced by their local electronic environment, including the electronegativity of adjacent atoms and anisotropic effects from the phenyl rings.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the three phenyl groups are expected to appear as a complex multiplet in the downfield region, generally between 7.5 and 8.0 ppm. The protons of the isobutyl group will exhibit distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the positively charged phosphorus atom are deshielded and would likely appear as a doublet of doublets. The methine proton (CH) would be a multiplet, and the methyl protons (CH₃) would appear as a doublet in the most upfield region of the spectrum.

For comparison, the closely related butyltriphenylphosphonium bromide shows characteristic peaks that can help in assigning the signals for the isobutyl analogue. chemicalbook.com General chemical shift ranges for protons in different environments also support these assignments. libretexts.orgmsu.edu

Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.5 - 8.0 | Multiplet |

| Methylene (-CH₂-P) | ~3.5 - 4.0 | Doublet of Doublets |

| Methine (-CH(CH₃)₂) | ~2.0 - 2.5 | Multiplet |

| Methyl (-CH(CH₃)₂) | ~1.0 - 1.2 | Doublet |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. oxinst.com The chemical shift of the phosphorus atom in this compound provides information about its coordination environment and oxidation state. For quaternary phosphonium (B103445) salts, the ³¹P chemical shift typically appears in a characteristic downfield region. For instance, a ³¹P NMR chemical shift for a similar phosphonium salt has been reported at -4.2 ppm. rsc.org The general range for phosphonium salts is between approximately +20 to +40 ppm relative to 85% phosphoric acid. organicchemistrydata.orgyoutube.comyoutube.com The specific chemical shift for this compound would be a single peak, confirming the presence of a single phosphorus environment.

Expected ³¹P NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (ppm) |

| ³¹P | +20 to +40 |

Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are NMR active and can be used to study the local environment of the bromide anion in the solid state. huji.ac.ilpascal-man.com However, as they are quadrupolar nuclei (spin > 1/2), their NMR signals are typically broad. oxinst.com Solid-state NMR of the bromide ion in this compound can provide insights into the symmetry of the crystal lattice and the nature of the interactions between the bromide anion and the phosphonium cation. The chemical shift and the quadrupolar coupling constant are sensitive to the electronic environment and the local structure around the bromine nucleus. For instance, in solid KBr, the ⁷⁹Br NMR spectrum shows characteristic spinning sidebands that can be used for magic angle adjustment. huji.ac.il While liquid-state bromine NMR is often limited due to very broad signals, solid-state techniques can provide valuable structural information. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pressbooks.pub The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the C-H bonds of the aromatic and isobutyl groups, as well as for the P-C and C-Br bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group are expected just below 3000 cm⁻¹. vscht.czdocbrown.info The C-C stretching vibrations of the phenyl rings will be observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 690 and 515 cm⁻¹. libretexts.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl rings and the P-C bonds.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1400 |

| C-H | Bending | 1470 - 1370 |

| P-Phenyl | Stretching | ~1100 |

| C-Br | Stretching | 690 - 515 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the elements within the first few nanometers of a material's surface. In the context of this compound, particularly in electrochemical studies, XPS can provide valuable information about the stability of the compound and any changes in the chemical environment of the phosphorus and bromine atoms.

The P 2p core level spectrum would show a peak at a binding energy characteristic of a phosphonium species. For metal phosphides, P 2p peaks are observed around 129 eV, and for oxidized phosphorus species, they appear at higher binding energies. researchgate.net For the positively charged phosphorus in a phosphonium salt, a shift to higher binding energy is expected.

The Br 3d spectrum would consist of a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. thermofisher.com The binding energy of these peaks can indicate the nature of the bromide ion. For ionic bromides like KBr, the Br 3d₅/₂ peak is found at approximately 68.7 eV. thermofisher.com In different chemical environments, such as organobromine compounds, this value can shift. researchgate.netxpsfitting.com

Expected XPS Binding Energies for this compound

| Element (Core Level) | Expected Binding Energy (eV) |

| P 2p | > 130 |

| Br 3d₅/₂ | ~68 - 69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive method for determining the atomic and molecular structure of a crystal. For this compound, this technique provides a detailed picture of the cation's conformation, the precise measurements of its geometry, and the arrangement of ions within the crystal lattice.

The crystal structure of this compound (C₂₂H₂₄P⁺·Br⁻) has been determined through single-crystal X-ray diffraction analysis. iucr.org Data for the analysis were collected at a cryogenic temperature of 102 K to minimize thermal vibrations and obtain a more precise structure. iucr.org The compound crystallizes in the monoclinic P2₁/c space group. iucr.org

Conformational analysis of the X-ray data reveals specific spatial arrangements of the molecule's constituent parts. The isobutyl group attached to the phosphorus atom adopts an extended conformation. iucr.orgresearchgate.net The three phenyl rings are arranged in a propeller-like configuration, a common feature for many triphenylphosphonium compounds. iucr.org Furthermore, the isopropyl segment of the isobutyl group is observed to be in an eclipsed conformation relative to the hydrogen atoms on the carbon atom bonded directly to the phosphorus atom. iucr.org

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₄P⁺·Br⁻ |

| Molecular Weight | 399.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.3309 (3) Å |

| b | 9.8033 (2) Å |

| c | 17.7075 (3) Å |

| β | 106.487 (1)° |

| Volume | 1886.08 (7) ų |

| Z | 4 |

| Temperature | 102 (2) K |

Data sourced from Czerwinski, E. W. (2004). iucr.org

The geometry of the isobutyltriphenylphosphonium cation is characterized by a central phosphorus atom with a distorted tetrahedral coordination. Detailed bond lengths and angles are derived from the crystallographic analysis. iucr.org The phosphorus atom is covalently bonded to three carbon atoms of the phenyl rings and one carbon atom of the isobutyl group. The geometry around the phosphorus center deviates from a perfect tetrahedron due to the steric bulk and electronic differences between the phenyl and isobutyl substituents. The benzene (B151609) rings maintain their characteristic propeller configuration, which is a significant structural aspect of this family of compounds. iucr.org

The crystal structure of this compound is stabilized by a combination of intermolecular forces. The primary interaction is the strong electrostatic (ionic) attraction between the positively charged isobutyltriphenylphosphonium cation (C₂₂H₂₄P⁺) and the negatively charged bromide anion (Br⁻). These ionic forces are fundamental to the formation and stability of the crystal lattice.

Computational Chemistry and Theoretical Modeling

While experimental techniques like X-ray crystallography provide a static image of the molecule, computational methods offer a dynamic and electronic perspective. Theoretical modeling can predict molecular properties and simulate behavior that may be difficult to observe experimentally.

While specific, published Density Functional Theory (DFT) studies focusing exclusively on this compound are not widely available, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this, DFT calculations could provide valuable insights into the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations would allow for the mapping of the electrostatic potential surface, visually identifying the positive charge localization on the phosphonium center and the delocalization across the phenyl rings. This theoretical approach is crucial for understanding the reactivity and electronic properties of phosphonium salts.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. Currently, there are no specific MD simulation studies in the public literature for this compound. However, MD simulations have been effectively applied to study analogous systems like tetra-alkyl ammonium (B1175870) and phosphonium halides in aqueous solutions. researchgate.net

For this compound, MD simulations could be employed to:

Investigate the solvation structure and dynamics of the cation and anion in different solvents.

Study the extent of ion pairing and the formation of aggregates in solution at various concentrations.

Analyze the conformational flexibility of the isobutyl chain and the rotational dynamics of the phenyl groups in a liquid environment.

Predict transport properties such as diffusion coefficients and ionic conductivity. researchgate.net

These simulations would provide a bridge between the static solid-state structure and the dynamic behavior of the compound in solution, which is critical for understanding its role in chemical reactions.

Prediction of Reactivity and Spectroscopic Parameters

However, it is standard practice in computational chemistry to employ established theoretical frameworks to predict the properties of such phosphonium salts. These predictions provide valuable insights into a molecule's behavior, complementing experimental data. The following sections describe the theoretical basis and the types of data that would be generated in such a computational study.

Theoretical Framework for Reactivity Prediction

The reactivity of a molecule like this compound can be rationalized and predicted using conceptual DFT. This approach relies on the calculation of various electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For the isobutyltriphenylphosphonium cation, the HOMO would likely be localized on the triphenylphosphine moiety, while the LUMO would be distributed over the phosphorus atom and the attached carbon atoms.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

A hypothetical table of such predicted values, based on typical DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set), would be structured as follows:

Table 1: Hypothetical Global Reactivity Descriptors for Isobutyltriphenylphosphonium Cation

| Parameter | Symbol | Formula | Predicted Value (a.u.) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Value |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |

| Global Softness | S | 1/(2η) | Value |

| Electrophilicity Index | ω | χ2/(2η) | Value |

Note: Specific values are not provided as they have not been published in the reviewed literature.

Local Reactivity Descriptors (Fukui Functions): To predict the specific sites of electrophilic, nucleophilic, or radical attack within the molecule, Fukui functions (f(r)) are calculated. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for the identification of the most reactive atoms for different types of reactions.

Molecular Electrostatic Potential (MESP): MESP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. For the isobutyltriphenylphosphonium cation, positive potential (blue regions) would be expected around the phosphorus atom and the hydrogen atoms, indicating susceptibility to nucleophilic attack. Negative potential (red regions) would be associated with the π-systems of the phenyl rings.

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental spectra for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei such as 1H, 13C, and 31P. These calculations involve determining the magnetic shielding tensors for each nucleus within the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. A comparison of predicted and experimental NMR spectra is a powerful tool for confirming the structure of a compound.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom/Group | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |

|---|---|---|

| P-CH2 | Value | Value |

| CH | Value | Value |

| CH3 | Value | Value |

| Phenyl C (ipso) | Value | - |

| Phenyl C (ortho) | Value | Value |

| Phenyl C (meta) | Value | Value |

| Phenyl C (para) | Value | Value |

Note: Specific values are not provided as they have not been published in the reviewed literature.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Electrosynthesis Methodologies

The fields of flow chemistry and electrosynthesis represent a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. While direct, large-scale studies detailing the use of Isobutyltriphenylphosphonium bromide within integrated flow and electrosynthesis systems are still emerging, its synthesis and application are frequently discussed in research concerning these modern techniques.

Organic electrosynthesis is increasingly recognized as a green chemical methodology because it uses electrons as a "reagent" to drive reductions and oxidations, thereby replacing hazardous and toxic chemical agents nih.gov. The synthesis of this compound itself has been documented in dissertations focused on the design and application of electrochemical flow reactors, highlighting the academic interest in aligning foundational chemical preparations with green chemistry principles nih.gov. Furthermore, recent advancements have demonstrated the direct and scalable electroreduction of triphenylphosphine (B44618) oxide—the primary byproduct of Wittig reactions involving reagents like this compound—back to triphenylphosphine nih.govacs.orgsci-hub.se. This electrochemical recycling can be performed in a one-pot fashion after a Wittig reaction and is adaptable to flow systems, representing a significant step towards a circular chemical economy for phosphorus reagents nih.govacs.orgsci-hub.se.

Biocatalytic Approaches and Enzyme Applications

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. Currently, the direct use of this compound in enzymatic reactions or its modification through biocatalytic processes is not a widely reported area of research. The primary application of this phosphonium (B103445) salt is in the Wittig reaction, which typically involves strongly basic and anhydrous conditions that are often incompatible with enzymatic systems.

However, the broader field of biocatalysis is rapidly expanding. Research into enzymes like Squalene hopene cyclase for novel biotransformations and the application of Michaelis-Menten kinetics to understand enzyme-substrate interactions are foundational to this growth researchgate.net. The future may hold opportunities for developing robust enzymes or novel reaction media that could tolerate organophosphorus reagents, or for using biocatalysis to synthesize complex aldehydes and ketones that subsequently serve as substrates in Wittig reactions. As the capabilities of enzyme engineering advance, the intersection of biocatalysis and traditional organometallic chemistry may become a fertile ground for innovation.

Novel Applications in Medicinal Chemistry and Drug Discovery

This compound is a key building block in the synthesis of a variety of complex and medicinally relevant molecules. Its role in the Wittig reaction facilitates the construction of specific olefinic bonds that are critical to the structure and activity of numerous therapeutic agents.

Recent research highlights its application in several key areas:

Neurological Disorders: The compound is used to prepare the Wittig ylide needed for the synthesis of CTDP-32476, a slow-onset dopamine (B1211576) reuptake inhibitor. acs.org This molecule is under investigation as a potential therapeutic for cocaine addiction, as its slow onset may reduce abuse potential while still raising synaptic dopamine levels to alleviate deficits associated with chronic substance abuse acs.org.

Endocrinology and Oncology: In the development of somatostatin (B550006) agonists, this compound serves as a reagent to construct precursors to these important therapeutic compounds wordpress.com. Somatostatin agonists are used to treat a wide range of conditions, including cancer, diabetes, acromegaly, and pain wordpress.com.

Cancer Research: Researchers have employed the reagent to synthesize α-helix mimetics designed to disrupt the p53-Mdm2 protein-protein interaction, a critical target in cancer therapy chemistryviews.org.

Antioxidant Natural Products: The total synthesis of N-Me-carbazoquinocin alkaloids, which demonstrate potent inhibitory activity against lipid peroxidation, utilizes this compound sci-hub.se.

Epilepsy Research: The synthesis of molecules targeting metabotropic glutamate (B1630785) receptors, which are potential targets for anti-epilepsy drugs, has also involved this phosphonium salt sci-hub.se.

Table 1: Applications of this compound in Medicinal Chemistry

| Therapeutic Target/Area | Synthesized Molecule/Class | Research Finding/Potential Use | Source(s) |

|---|---|---|---|

| Addiction Treatment | CTDP-32476 (Dopamine Reuptake Inhibitor) | A slow-onset stimulant designed to treat cocaine abuse by modulating dopamine levels. | acs.org |

| Endocrinology / Oncology | Somatostatin Agonists | Treatment for diabetes, cancer, acromegaly, and pain. | wordpress.com |

| Cancer Therapy | α-Helix Mimetics | Inhibitors of the p53-Mdm2 interaction, a key pathway in tumor suppression. | chemistryviews.org |

| Antioxidant Agents | N-Me-carbazoquinocin Alkaloids | Natural product analogues with strong inhibitory activity against lipid peroxidation. | sci-hub.se |

| Anti-Epilepsy Drugs | Agonists for Glutamate Receptors | Precursors to compounds targeting receptors implicated in epilepsy. | sci-hub.se |

Advanced Catalyst Design and Mechanistic Insights

While this compound is a reagent rather than a catalyst, its application is integral to synthetic strategies that inform advanced catalyst design and provide deeper mechanistic understanding. The Wittig reaction it enables is a reliable tool for creating specific molecular geometries, which are then used to test and validate new catalytic concepts.

For instance, the reagent has been used in syntheses that support the development of bifunctional organic catalysts for asymmetric halolactonization reactions divched.org. By reliably forming a necessary component of a substrate, it allows researchers to focus on the performance and selectivity of the novel catalyst being studied divched.org.

Furthermore, the molecules synthesized using this phosphonium salt are subjected to advanced computational and spectroscopic analysis. Molecular Mechanics (MM) and Density Functional Theory (DFT) calculations, combined with NMR spectroscopy, are used to confirm that the synthesized molecules adopt the specific conformations predicted during the design phase. This synergy between synthesis, computation, and spectroscopy is crucial for designing conformationally controlled molecules, such as the α-helix mimetics intended to inhibit the p53-Mdm2 interaction chemistryviews.org.

Sustainable and Green Chemistry Aspects in Phosphonium Salt Utilization

The use of stoichiometric reagents like this compound in the Wittig reaction presents challenges from a green chemistry perspective, particularly regarding atom economy. The reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct chemistryviews.orgwvu.edu. The disposal of TPPO, which has poor biodegradability, is an environmental concern, and its accumulation in industrial effluents has been noted sci-hub.sesci-hub.se.

Consequently, significant research efforts are directed at making the use of phosphonium salts more sustainable. Key strategies include:

Solvent-Free and Water-Based Reactions: Modifying the traditional Wittig reaction to run with minimal or no organic solvent, or even in water, significantly reduces its environmental impact wordpress.comdivched.org. Grinding reactants together in a mortar (mechanochemistry) is one such solvent-free approach wordpress.com.